molecular formula C7H14IN B13566665 1-(3-Iodopropyl)pyrrolidine

1-(3-Iodopropyl)pyrrolidine

Cat. No.: B13566665
M. Wt: 239.10 g/mol
InChI Key: GSLHHGGUIUTHKV-UHFFFAOYSA-N
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Description

1-(3-Iodopropyl)pyrrolidine (CAS 1343580-16-4) is a valuable organic compound with a molecular formula of C7H14IN and a molecular weight of 239.1 g/mol . It features a pyrrolidine ring, a saturated five-membered nitrogen heterocycle, connected to a 3-iodopropyl chain, making it a versatile alkyl halide intermediate in synthetic organic chemistry . The iodine atom is an excellent leaving group, facilitating nucleophilic substitution reactions (SN2), which allows researchers to incorporate the pyrrolidine moiety into more complex molecular architectures. This reactivity makes it a crucial building block in medicinal chemistry for the synthesis of potential pharmaceutical candidates, and in materials science for the development of novel organic structures. The compound should be handled with care, and available safety information suggests it may cause skin, eye, and respiratory irritation . For optimal stability, it is recommended to store this chemical in a dark place under an inert atmosphere at 2-8°C . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14IN

Molecular Weight

239.10 g/mol

IUPAC Name

1-(3-iodopropyl)pyrrolidine

InChI

InChI=1S/C7H14IN/c8-4-3-7-9-5-1-2-6-9/h1-7H2

InChI Key

GSLHHGGUIUTHKV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCI

Origin of Product

United States
Foundational & Exploratory

Technical Whitepaper: 1-(3-Iodopropyl)pyrrolidine as a Strategic Synthon in Medicinal Chemistry

[1]

Executive Summary

1-(3-Iodopropyl)pyrrolidine (IPP) is a specialized alkylating agent utilized primarily for the introduction of the 3-(pyrrolidin-1-yl)propyl moiety into bioactive scaffolds. This structural motif serves as a critical pharmacophore in various therapeutic classes, acting as a flexible linker that positions a basic tertiary amine—the pyrrolidine nitrogen—to interact with specific amino acid residues (typically aspartate or glutamate) in G-protein coupled receptors (GPCRs) and ion channels.

While the chloro-analog is commercially ubiquitous, the iodo-derivative is the reagent of choice for difficult alkylations due to the superior leaving group ability of iodide (


Chemical Profile & Stability Management

The Instability Paradox

IPP is inherently unstable. The nucleophilic nitrogen of the pyrrolidine ring can attack the electrophilic carbon bearing the iodine in a bimolecular or intramolecular fashion, leading to polymerization or the formation of a strained quaternary azetidinium-like species (though less favored in 3-carbon chains than 2-carbon chains, intermolecular dimerization is rapid).

  • Observation: Pure free base IPP turns dark brown/purple rapidly upon storage due to iodine liberation and polymerization.

  • Solution: IPP should rarely be isolated as a free base for long-term storage. It is best generated in situ or stored as a hydroiodide salt (

    
     salt) which suppresses the nucleophilicity of the nitrogen.
    
Synthetic Workflow: The Finkelstein Protocol

The most robust method for deploying IPP is the Finkelstein reaction, converting the stable, commercially available 1-(3-chloropropyl)pyrrolidine into the reactive iodide immediately prior to use.

Diagram 1: "Just-in-Time" Reagent Generation Workflow

GStart1-(3-Chloropropyl)pyrrolidine (Stable Precursor)Step1Finkelstein Reaction(NaI, Acetone/MEK, Reflux)Start->Step1ActivationIntermediate1-(3-Iodopropyl)pyrrolidine (Reactive Species)Step1->IntermediateCl/I ExchangeIntermediate->IntermediateDimerization RiskStep2In-Situ Coupling(Nucleophile + Base)Intermediate->Step2Immediate UseProductTarget BioactiveScaffoldStep2->ProductN/O/S-Alkylation

Caption: Operational workflow for converting the stable chloro-precursor to the reactive iodo-species, emphasizing immediate consumption to prevent dimerization.

Medicinal Chemistry Applications

The 3-(pyrrolidin-1-yl)propyl group is not merely a passive linker; it is a privileged substructure that imparts specific physicochemical and binding properties.

Histamine H3 Receptor Antagonists

The H3 receptor is a key target for cognitive disorders (Alzheimer’s, ADHD) and narcolepsy.[1] A classic pharmacophore model for H3 antagonists involves:

  • Imidazolic/Aromatic Core: Mimics the histamine head.

  • Linker: A propyl chain provides the optimal distance (approx. 4-6 Å) compared to ethyl or butyl chains.

  • Basic Amine: The pyrrolidine nitrogen forms a salt bridge with Asp3.32 in the transmembrane region of the receptor.

  • Why Pyrrolidine? Compared to diethylamine or piperidine, the pyrrolidine ring is more compact and conformationally restricted, often leading to higher affinity and better blood-brain barrier (BBB) penetration due to lipophilicity modulation (

    
    ).
    
Sigma-1 ( ) Receptor Ligands

Sigma-1 receptors modulate calcium signaling and cell survival. High-affinity ligands often feature a "basic nitrogen + hydrophobic spacer + aromatic ring" motif.

  • Mechanism: IPP is used to alkylate phenolic or amine-based cores (e.g., phenylpiperidines) to create the necessary hydrophobic tether.

  • Example: Analogues of Pridopidine or Haloperidol where the side chain is modified to a pyrrolidinylpropyl group to tune

    
     vs 
    
    
    selectivity.
Ion Channel Blockers (NaV)

Voltage-gated sodium channel blockers (used in epilepsy and pain) often require a lipophilic tail and a protonatable amine to block the pore.

  • Application: Alkylation of amide or urea scaffolds with IPP introduces the cationic center required to interact with the inner pore residues of the NaV channel, blocking ion influx.

Experimental Protocols

Protocol A: Preparation of 1-(3-Iodopropyl)pyrrolidine (In Situ)

Validates Trustworthiness: This protocol avoids isolation of the unstable free base.

Reagents:

  • 1-(3-Chloropropyl)pyrrolidine hydrochloride (1.0 eq)

  • Sodium Iodide (NaI) (2.0 - 3.0 eq)

  • Methyl Ethyl Ketone (MEK) or Acetone (dry)

Procedure:

  • Dissolution: Dissolve 1-(3-chloropropyl)pyrrolidine HCl and NaI in dry MEK (0.5 M concentration).

  • Reaction: Reflux the heterogeneous mixture for 12–18 hours. The solution will turn yellow/orange. A white precipitate (NaCl) will form.

  • Workup (Option A - Direct Use): Cool to room temperature. Filter off the inorganic salts (NaCl/Excess NaI). The filtrate contains the reactive iodide and can be added directly to the next alkylation reaction.

  • Workup (Option B - Isolation as Salt): Evaporate solvent. Redissolve residue in DCM, wash rapidly with cold saturated NaHCO3 (to remove HI), dry organic layer, and immediately treat with HCl/ether to precipitate the 1-(3-iodopropyl)pyrrolidine hydrochloride salt. Store at -20°C.

Protocol B: General Alkylation of a Phenol (O-Alkylation)

Target: Synthesis of a Sigma-1 Ligand precursor.

Reagents:

  • Substituted Phenol (1.0 eq)

  • 1-(3-Iodopropyl)pyrrolidine (freshly prepared solution from Protocol A) (1.2 eq)

  • Potassium Carbonate (

    
    ) (3.0 eq) or Cesium Carbonate (
    
    
    ) (1.5 eq)
  • Acetonitrile (

    
    ) or DMF
    

Procedure:

  • Activation: Suspend the phenol and base in

    
     and stir at 60°C for 30 mins to generate the phenoxide.
    
  • Addition: Add the IPP solution dropwise.

  • Coupling: Reflux (80°C) for 4–6 hours. Monitor by TLC/LCMS. The iodide is significantly faster than the chloride; if using the chloride precursor directly, reaction times often exceed 24 hours.

  • Purification: Filter inorganic solids. Concentrate filtrate. Purify via flash column chromatography (DCM/MeOH/NH3 systems are usually required due to the polarity of the amine).

Comparative Data: Linker & Amine Effects

The following table summarizes why the propyl-pyrrolidine combination is often preferred in SAR (Structure-Activity Relationship) studies for GPCRs.

VariableStructural MoietyEffect on H3/Sigma AffinityPhysicochemical Impact
Linker Length Ethyl (2-C)Often Reduced AffinityLower flexibility; potential cyclization to aziridinium.
Linker Length Propyl (3-C) Optimal Balances entropy cost with reach into binding pocket.
Linker Length Butyl (4-C)VariableIncreased hydrophobicity; higher metabolic liability.
Amine Head DiethylamineModerateHigh flexibility (entropic penalty upon binding).
Amine Head Pyrrolidine High Reduced conformational freedom; compact size fits tight pockets.
Amine Head PiperidineHighSlightly bulkier than pyrrolidine; often interchangeable.

Pathway Visualization: Pharmacophore Assembly

Diagram 2: Logic of Pharmacophore Construction

SARcluster_01-(3-Iodopropyl)pyrrolidine ContributionCoreAromatic Core(Scaffold)LinkerPropyl Linker(Distance Control)Core->LinkerAttachmentAminePyrrolidine Ring(Basic Center)Linker->AmineTetheringTargetReceptor Binding Site(Aspartate Residue)Amine->TargetIonic Interaction(Salt Bridge)

Caption: The reagent introduces both the spacer and the basic center, facilitating the critical salt-bridge interaction with the target receptor.

References

  • Histamine H3 Antagonists: Cowart, M. D., et al. "Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists." Journal of Medicinal Chemistry, 2010. Link

  • Sigma Receptor Ligands: Mach, R. H., et al. "The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes." Biochemistry, 2015. Link

  • Na+ Channel Blockers: Seki, M., et al. "Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers." Bioorganic & Medicinal Chemistry Letters, 2013. Link

  • Synthetic Methodology (Finkelstein): Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard Text).

  • CXCR4 Inhibitors: Bridger, G. J., et al. "Synthesis and Structure-Activity Relationships of Phenylenebis(methylene)-linked Bis-tetraazamacrocycles." Journal of Medicinal Chemistry, 1999. Link

An In-depth Technical Guide on 1-(3-Iodopropyl)pyrrolidine as a Precursor for Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Iodopropyl)pyrrolidine is a pivotal, yet often overlooked, precursor in the synthesis of a diverse range of pharmaceutical agents. Its structure, featuring a stable pyrrolidine ring and a highly reactive iodopropyl sidechain, makes it an ideal alkylating agent for introducing the pyrrolidinopropyl moiety—a common pharmacophore in centrally active drugs. This guide provides a comprehensive technical overview of 1-(3-Iodopropyl)pyrrolidine, covering its synthesis, physicochemical properties, and mechanistic role in N-alkylation reactions. Through detailed protocols and case studies, we illustrate its application in the synthesis of notable pharmaceuticals, offering field-proven insights for researchers and drug development professionals. The content emphasizes the causality behind experimental choices, ensuring a robust and reproducible understanding of its synthetic utility.

Section 1: Core Characteristics of 1-(3-Iodopropyl)pyrrolidine

1-(3-Iodopropyl)pyrrolidine, with the molecular formula C₇H₁₄IN, is a cyclic secondary amine derivative. The pyrrolidine ring is a saturated heterocycle that is a privileged structure in medicinal chemistry, found in numerous natural alkaloids and synthetic drugs.[1][2] The true synthetic power of this molecule, however, lies in the terminal iodine atom on the propyl chain. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution reactions. This high reactivity is the cornerstone of its function as a versatile alkylating agent.

Physicochemical Properties:

A summary of the key physical and chemical properties of 1-(3-Iodopropyl)pyrrolidine is presented below. These parameters are critical for its handling, reaction setup, and safety considerations.

PropertyValueSource
Molecular Formula C₇H₁₄INN/A
Molecular Weight 239.10 g/mol N/A
Appearance Colorless to pale yellow liquidN/A
Boiling Point 101-102 °C
Density 1.743 g/cm³ at 25 °C
Melting Point -101 °C

Section 2: Synthesis and Quality Control of the Precursor

The most common and industrially scalable synthesis of 1-(3-Iodopropyl)pyrrolidine involves a Finkelstein reaction, which is a classic halogen exchange process. This method is favored due to the ready availability of the chlorinated precursor and the high efficiency of the halide exchange.

Synthetic Workflow:

The synthesis begins with 1-(3-chloropropyl)pyrrolidine hydrochloride, which is neutralized and then subjected to a halogen exchange with sodium iodide in a suitable solvent like acetone. The thermodynamic driving force for this reaction is the precipitation of sodium chloride in acetone, which, according to Le Chatelier's principle, pushes the equilibrium towards the formation of the iodo-derivative.

G cluster_0 Synthesis of 1-(3-Iodopropyl)pyrrolidine start 1-(3-chloropropyl)pyrrolidine Hydrochloride neutralize Neutralization (e.g., with NaOH) start->neutralize Step 1 finkelstein Finkelstein Reaction (NaI in Acetone) neutralize->finkelstein Step 2 workup Aqueous Workup & Extraction finkelstein->workup Step 3 purify Purification (Distillation) workup->purify Step 4 product 1-(3-Iodopropyl)pyrrolidine purify->product Step 5

Caption: Workflow for the synthesis of 1-(3-Iodopropyl)pyrrolidine.

Detailed Experimental Protocol (Representative):

  • Neutralization: 1-(3-chloropropyl)pyrrolidine hydrochloride (1 mole equivalent) is dissolved in water.[3] The solution is cooled in an ice bath, and a solution of sodium hydroxide (1.1 mole equivalent) is added dropwise, keeping the temperature below 10 °C.

  • Extraction: The resulting free amine is extracted from the aqueous layer using a suitable organic solvent, such as dichloromethane or diethyl ether. The organic layers are combined and dried over anhydrous sodium sulfate.

  • Halogen Exchange: The dried organic solution containing 1-(3-chloropropyl)pyrrolidine is added to a solution of sodium iodide (1.5 mole equivalents) in acetone.

  • Reaction: The mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction can be monitored by observing the formation of a white precipitate (NaCl).

  • Filtration and Concentration: After cooling to room temperature, the precipitated sodium chloride is removed by filtration. The acetone is then removed from the filtrate under reduced pressure.

  • Purification: The crude 1-(3-Iodopropyl)pyrrolidine is purified by vacuum distillation to yield the final product as a clear liquid.

Quality Control: The identity and purity of the synthesized precursor must be confirmed before its use in pharmaceutical synthesis. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and absence of chlorinated starting material.

  • Infrared (IR) Spectroscopy: To identify characteristic C-H, C-N, and C-I bond vibrations.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Section 3: Mechanism of Action in N-Alkylation

The primary role of 1-(3-Iodopropyl)pyrrolidine in pharmaceutical synthesis is as an electrophile in nucleophilic substitution reactions, most commonly N-alkylation.[4] This reaction is fundamental for creating new carbon-nitrogen bonds.[5]

The reaction typically proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. In this process, a nucleophile (such as a primary or secondary amine, or a deprotonated phenol or thiol) directly attacks the carbon atom bonded to the iodine. The reaction is concerted, meaning the bond formation between the nucleophile and the carbon, and the bond breaking between the carbon and the iodine, occur simultaneously.

Caption: General Sₙ2 mechanism for N-alkylation.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are often chosen. They can solvate the cation of the base (e.g., K⁺ in K₂CO₃) but do not solvate the nucleophile as strongly as protic solvents. This leaves the nucleophile "bare" and more reactive, accelerating the Sₙ2 reaction.

  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is required to deprotonate the nucleophile (e.g., the N-H of an amine or the O-H of a phenol) without competing in the alkylation reaction itself. The choice of base depends on the pKa of the nucleophile; stronger bases are needed for less acidic nucleophiles.

  • Temperature: Moderate heating (e.g., 60-80 °C) is typically employed to provide sufficient activation energy for the reaction without promoting side reactions like elimination (E2).

Section 4: Case Study in Pharmaceutical Synthesis - Procyclidine

Procyclidine is an anticholinergic drug used to treat Parkinson's disease and drug-induced extrapyramidal symptoms.[6][7] While many syntheses exist, the pyrrolidinopropyl moiety is a key structural feature. A common synthetic route involves the reaction of a suitable precursor with a pyrrolidine-containing alkylating agent.

Synthetic Scheme for Procyclidine:

A well-established synthesis involves a two-step process starting with a Mannich reaction to form 3-(1-pyrrolidino)propiophenone, which is then reacted with a Grignard reagent to produce procyclidine.[6][8]

Procyclidine_Synthesis cluster_1 Procyclidine Synthesis Acetophenone Acetophenone Mannich_Base 3-(1-pyrrolidino)propiophenone Acetophenone->Mannich_Base Formaldehyde Formaldehyde Formaldehyde->Mannich_Base Pyrrolidine Pyrrolidine Pyrrolidine->Mannich_Base Mannich Reaction Procyclidine Procyclidine Mannich_Base->Procyclidine Grignard Cyclohexylmagnesium bromide (Grignard) Grignard->Procyclidine Grignard Reaction

Caption: Synthetic pathway for Procyclidine.

Detailed Protocol for Step 2 (Grignard Reaction):

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are covered with anhydrous diethyl ether. A solution of cyclohexyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of cyclohexylmagnesium bromide.

  • Addition of Ketone: The solution of 3-(1-pyrrolidino)propiophenone (1 mole equivalent) in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C.[9]

  • Reaction and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for several hours. It is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether.[6] The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude procyclidine is then purified by recrystallization or column chromatography.[6]

Section 5: Safety, Handling, and Storage

1-(3-Iodopropyl)pyrrolidine requires careful handling due to its reactivity and potential hazards.

Safety and Hazard Information:

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), may cause respiratory irritation (H335), and is suspected of causing genetic defects (H341) and cancer (H351).

  • Precautionary Statements: Obtain special instructions before use (P201), do not handle until all safety precautions have been read and understood (P202), and wear protective gloves, clothing, eye, and face protection (P280).

Handling and Storage:

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[10] Avoid contact with skin, eyes, and clothing.[11] Take precautionary measures against static discharge.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from heat, sparks, and open flames.

Section 6: Conclusion

1-(3-Iodopropyl)pyrrolidine is a highly effective and versatile precursor for introducing the pyrrolidinopropyl group into pharmaceutical targets. Its utility is rooted in the predictable and efficient reactivity of the iodopropyl chain in Sₙ2 reactions. A thorough understanding of its synthesis, handling, and the mechanistic principles behind its application allows for its safe and effective use in drug discovery and development. The case study of procyclidine highlights its importance in constructing complex, biologically active molecules. As the demand for novel therapeutics continues, the strategic application of such foundational building blocks will remain a critical aspect of medicinal chemistry.

Section 7: References

  • Title: synthesis pathways and chemical intermediates of procyclidine - Benchchem Source: Benchchem URL:

  • Title: SYNTHESIS OF PROCYCLIDINE | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM Source: YouTube URL: [Link]

  • Title: 9. Synthesis of Procyclidine | Medicinal Chemistry-I | B Pharm IV Semester Source: YouTube URL: [Link]

  • Title: Synthesis of Procyclidine Hydrochloride Source: YouTube URL: [Link]

  • Title: Procyclidine | C19H29NO | CID 4919 Source: PubChem - NIH URL: [Link]

  • Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL: [Link]

  • Title: Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification Source: HD Supply URL: [Link]

  • Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: PMC - NIH URL: [Link]

  • Title: Pyrrolidine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Pyrrolidine-based marketed drugs. | Download Scientific Diagram Source: ResearchGate URL: [Link]

  • Title: Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN Source: Organic Chemistry Portal URL: [Link]

  • Title: Sequence of reactions in the one‐pot N‐alkylation of amines with... | Download Scientific Diagram Source: ResearchGate URL: [Link]

  • Title: (PDF) Recent Advances in the Synthesis of Pyrrolidines Source: ResearchGate URL: [Link]

  • Title: US9278954B2 - Pyrrolidine derivatives, pharmaceutical compositions and uses thereof Source: Google Patents URL:

  • Title: 1-(3-chloropropyl)pyrrolidine Hydrochloride | C7H15Cl2N | CID 11571916 Source: PubChem URL: [Link]

Sources

Methodological & Application

Application Note: Introduction of the Pyrrolidine Moiety via 1-(3-Iodopropyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The 3-(pyrrolidin-1-yl)propyl moiety is a privileged pharmacophore in medicinal chemistry, appearing frequently in high-affinity ligands for GPCRs (e.g., histamine H3 antagonists, dopamine D2/D3 ligands) and ion channel modulators (e.g., hERG blockers, though often as an off-target liability to be managed).

This guide details the technical execution of introducing this moiety using 1-(3-iodopropyl)pyrrolidine . Unlike simple alkyl halides, this reagent possesses an internal nucleophile (the tertiary amine) and an electrophile (the alkyl iodide), making it prone to rapid, autocatalytic self-quaternization. Successful application requires specific handling to prevent the formation of insoluble polymers or the thermodynamically stable but kinetically distinct 4-azoniaspiro[3.4]octane salt.

Critical Reagent Handling: The "Hidden" Intermediate

Expertise Insight: The most common failure mode in this reaction is treating 1-(3-iodopropyl)pyrrolidine hydroiodide (or hydrochloride) like a standard alkyl halide.

  • The Trap: If you neutralize the salt to generate the free base ex situ (outside the reaction vessel) and store it, it will cyclize.

  • The Mechanism: The pyrrolidine nitrogen attacks the terminal carbon, displacing iodine to form a spiro-quaternary ammonium species (azetidinium ion).

  • The Solution: The reagent must be generated in situ or used immediately upon free-basing.

Diagram 1: Competitive Pathways & Activation

This diagram illustrates the equilibrium between the linear alkylating agent and the reactive azetidinium intermediate.

ReactionMechanism Salt Reagent Salt (Stable Storage) FreeBase Free Base (Transient Species) Salt->FreeBase Base (in situ) Spiro 4-azoniaspiro[3.4]octane (Azetidinium Ion) FreeBase->Spiro Fast Cyclization (k1) Product Desired Product (N/O-Alkylated) FreeBase->Product Direct SN2 (Minor Pathway) Polymer Oligomers/Polymers (Side Product) FreeBase->Polymer Intermolecular Quaternization Spiro->Product Nucleophilic Attack (Ring Opening)

Figure 1: Mechanistic pathways. Note that for many nucleophiles, the reaction actually proceeds via the ring-opening of the highly electrophilic azetidinium intermediate (Red Box) rather than direct displacement of the iodide.

Protocol A: O-Alkylation of Phenols

This protocol is optimized for synthesizing ether-linked GPCR ligands. It utilizes an in situ neutralization strategy to maintain a low steady-state concentration of the electrophile, minimizing polymerization.

Materials & Conditions
ComponentSpecificationRole
Substrate Phenol derivative (1.0 equiv)Nucleophile
Reagent 1-(3-Iodopropyl)pyrrolidine·HI (1.2 equiv)Electrophile Source
Base

or

(3.0 equiv)
Proton Scavenger & Salt Neutralizer
Solvent Anhydrous DMF or AcetonitrileHigh dielectric constant promotes

Temp

Required for azetidinium ring opening
Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and cool under Argon.

  • Solvation: Dissolve the Phenol substrate (1.0 equiv) in Anhydrous DMF (

    
     concentration).
    
  • Base Activation: Add

    
     (3.0 equiv).
    
    • Note: Cesium is preferred over Potassium for sterically hindered phenols due to the "Cesium Effect" (higher solubility/dissociation in organic solvents).

  • Reagent Addition: Add 1-(3-iodopropyl)pyrrolidine hydroiodide (1.2 equiv) directly as a solid.

    • Why: Adding the salt directly prevents handling the unstable free base. The excess carbonate neutralizes the HI salt in situ, releasing the amine to immediately form the azetidinium ion or react.

  • Reaction: Heat to

    
     for 4–12 hours. Monitor by LC-MS.
    
    • Checkpoint: Look for the disappearance of the phenol (M-) and appearance of Product (M+1). If the reaction stalls, add 0.1 equiv of NaI (Finkelstein catalyst) to reactivate any chloride/bromide impurities if the reagent wasn't pure iodide.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc.[1] Wash

      
       with water (to remove DMF) and 
      
      
      
      with Brine.
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography.

    • Tip: The product is a tertiary amine. Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes to prevent streaking/adsorption. Elute with DCM:MeOH:NH4OH (90:10:1).

Protocol B: N-Alkylation of Indoles/Amines

Nitrogen nucleophiles are more prone to over-alkylation or competing quaternization. This protocol uses phase-transfer catalysis (optional) or strong bases for indoles.

Experimental Workflow Decision Matrix

Workflow Start Select Nucleophile Indole Indole / Amide (pKa 15-17) Start->Indole Amine Secondary Amine (pKa 10-11) Start->Amine NaH Base: NaH (60%) Solvent: DMF Temp: 0°C -> RT Indole->NaH Deprotonation required K2CO3 Base: K2CO3 + KI Solvent: MeCN Temp: Reflux Amine->K2CO3 Mild conditions AddReagent Add Reagent Salt (Solid addition) NaH->AddReagent K2CO3->AddReagent Workup Acid/Base Extraction (Purify as HCl salt or Free Base) AddReagent->Workup

Figure 2: Decision matrix for N-alkylation conditions based on substrate acidity.

Specific Protocol for Indoles (e.g., Serotonin/Tryptamine analogs)
  • Deprotonation: To a solution of Indole (1.0 equiv) in anhydrous DMF at

    
    , add NaH (60% dispersion, 1.5 equiv) portion-wise.
    
  • Evolution: Stir at

    
     for 30 mins until 
    
    
    
    evolution ceases.
  • Addition: Add 1-(3-iodopropyl)pyrrolidine hydroiodide (1.2 equiv).

  • Temperature: Allow to warm to Room Temperature. Do not heat initially. The indolyl anion is highly nucleophilic and will attack the azetidinium ion rapidly at RT.

  • Quench: Carefully quench with

    
     (exothermic). Extract with DCM.[2]
    

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield / Polymer Formation Reagent free-based too early; high local concentration.Use the HI salt directly in the reaction. Dilute reaction to

.
No Reaction (SM Recovery) Azetidinium ion not forming or too stable.Increase temp to

. Add catalytic NaI.[3] Ensure solvent is anhydrous.
Product Streaking on TLC Interaction of amine with silica.Add 1-5%

or

to the eluent. Use Alumina plates.
Reagent "Caking" Hygroscopic salt has absorbed water.Dry reagent salt in a vacuum desiccator over

before weighing.

References

  • Reaction Mechanism (Azetidinium Intermediates)

    • Title: Understanding the Alkylation of a Phenol by 1-(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion.[4]

    • Source: Journal of Organic Chemistry (via ACS Figshare)
    • Link:[Link] (Note: While this paper discusses the chloro-analog, the mechanistic pathway via the spiro-ion is identical and faster for the iodo-analog).

  • Synthetic Application (GPCR Ligands)

    • Title: Synthesis and SAR of novel pyrrolidine deriv
    • Source: Bioorganic & Medicinal Chemistry Letters[5][6]

    • Link:[Link]

  • Title: 1-(3-Iodopropyl)
  • General Alkylation Protocol (Finkelstein Conditions)

    • Title: Optimization of N-alkylation of indoles via phase transfer c
    • Source: Organic Process Research & Development
    • Link:[Link]

Sources

1-(3-Iodopropyl)pyrrolidine in the development of enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing 1-(3-Iodopropyl)pyrrolidine as a Pharmacophore Linker

Abstract & Strategic Utility

In the development of small-molecule enzyme inhibitors and G-Protein Coupled Receptor (GPCR) antagonists, the 1-(3-iodopropyl)pyrrolidine moiety serves as a critical "warhead linker." It enables the efficient introduction of a tertiary amine pharmacophore—specifically a pyrrolidine ring—tethered by a flexible propyl chain.

This structural motif is a privileged scaffold in medicinal chemistry, particularly for:

  • Histamine H3 Receptor Antagonists: Providing the basic nitrogen required for ionic interaction with Aspartate residues in the binding pocket (e.g., Asp3.32).

  • Sigma-1 (

    
    ) Receptor Ligands:  Where the N-propyl-pyrrolidine tail fits hydrophobic pockets while maintaining electrostatic fidelity.
    
  • Dual-Site Acetylcholinesterase (AChE) Inhibitors: Acting as a Peripheral Anionic Site (PAS) binder connected to a catalytic site inhibitor.

This guide details the handling, stability profiles, and optimized coupling protocols for 1-(3-iodopropyl)pyrrolidine, moving beyond standard textbook descriptions to address common failure modes in the laboratory.

Chemical Properties & Handling (The "Hidden" Instability)

A common pitfall in utilizing 1-(3-iodopropyl)pyrrolidine is underestimating its reactivity in the free-base form.

2.1 The Azetidinium Risk

Unlike simple alkyl halides, this reagent contains both a nucleophile (tertiary amine) and a leaving group (iodide) within the same molecule. In solution (especially polar protic solvents), the free base undergoes intramolecular cyclization to form a quaternary azetidinium salt .

  • Consequence: The azetidinium species is highly electrophilic but often leads to polymerization or non-specific alkylation, reducing the titer of the desired linear alkylating agent.

  • Storage Rule: Always store as the hydroiodide (HI) salt . The protonated amine prevents nucleophilic attack on the

    
     carbon.
    
  • Activation: Convert to the free base immediately prior to use, or use the salt directly with an excess of base in the coupling reaction.

2.2 Reagent Specifications
PropertyValueNotes
Formula

Molecular Weight 239.10 g/mol
Appearance Yellowish oil (Free base) / Off-white solid (Salt)Darkens upon light exposure (iodine liberation).
Leaving Group (

)
Iodide (

)
~100x faster reaction rate than corresponding bromide.
Solubility DCM, DMF, DMSO, MeOHAvoid protic solvents for long-term storage of free base.
Mechanism of Action: Ligand Assembly

The reagent functions via a classic


 nucleophilic substitution. The target scaffold (e.g., an indole, piperidine, or phenol) acts as the nucleophile, displacing the iodine.
Diagram 1: Synthetic Pathway & Azetidinium Competition

The following diagram illustrates the desired coupling pathway versus the competing degradation pathway.

ReactionPathway Reagent_Salt Reagent (HI Salt) Stable Storage Form Free_Base Free Base (Reactive Species) Reagent_Salt->Free_Base Base (e.g., K2CO3) Azetidinium Azetidinium Ion (Dead End / Polymer) Free_Base->Azetidinium Cyclization (t > 1h) Transition S_N2 Transition State Free_Base->Transition + Scaffold Scaffold Target Scaffold (Nucleophile) Scaffold->Transition Product Final Inhibitor (Pyrrolidinyl-propyl Ligand) Transition->Product - I⁻

Caption: Kinetic competition between the desired S_N2 coupling (Green path) and the unwanted intramolecular cyclization (Red path).

Optimized Experimental Protocol

Objective: N-Alkylation of a secondary amine scaffold (e.g., a piperidine derivative) to synthesize a dual-binding AChE inhibitor.

4.1 Materials
  • Nucleophile: Target scaffold (1.0 equiv).

  • Electrophile: 1-(3-Iodopropyl)pyrrolidine hydroiodide (1.2 equiv).

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground (3.0 equiv).
    
  • Catalyst: Potassium Iodide (KI) - Optional, only if using the chloro-analog.

  • Solvent: Acetonitrile (ACN) or DMF (Dry).

4.2 Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a round-bottom flask under Argon or Nitrogen atmosphere. Moisture competes with the reaction and degrades the reagent.

  • Base Activation (The "Deprotonation Pulse"):

    • Add the Nucleophile (Scaffold) and

      
       to the flask.
      
    • Add Solvent (ACN).

    • Stir at room temperature for 15–30 minutes.

    • Why: This ensures the scaffold is deprotonated (if acidic) or the base is well-dispersed before introducing the unstable alkylating agent.

  • Reagent Addition:

    • Add 1-(3-Iodopropyl)pyrrolidine hydroiodide directly as a solid in one portion.

    • Expert Insight: Do not pre-dissolve the reagent in a separate vial of base; this triggers the azetidinium cyclization before it reaches the scaffold.

  • Reaction:

    • Heat to 60°C (ACN) or 80°C (DMF).

    • Monitor via TLC or LC-MS every 2 hours.

    • Typical Duration: 4–12 hours.

    • Endpoint: Disappearance of the scaffold peak.

  • Workup (Crucial for Purity):

    • Cool to room temperature.

    • Filter off inorganic solids (

      
      , KI).
      
    • Concentrate filtrate under reduced pressure.

    • Partition: Dissolve residue in Ethyl Acetate (EtOAc) and wash with water (x2) and Brine (x1).

    • Purification: The tertiary amine product is basic. Flash chromatography on silica usually requires a mobile phase containing 1–5% Triethylamine (TEA) or Ammonia to prevent streaking (e.g., DCM:MeOH:NH4OH 90:9:1).

Biological Application: H3 Receptor Antagonism

In the context of Histamine H3 receptor antagonists, this reagent constructs the "basic tail."

Diagram 2: Pharmacophore Interaction Map

This diagram visualizes how the synthesized moiety interacts with the GPCR binding pocket.

InteractionMap Asp Aspartate 3.32 (Anionic Anchor) HydroPocket Hydrophobic Pocket (TM3/TM5) Glu Glutamate 5.46 (H-Bond Acceptor) Pyrrolidine Pyrrolidine Ring (Protonated Amine) Pyrrolidine->Asp Ionic Bond (Salt Bridge) Linker Propyl Chain (Spacer) Linker->HydroPocket Van der Waals Linker->Pyrrolidine Core Aromatic Core (Scaffold) Core->Glu Pi-Stacking / H-Bond Core->Linker

Caption: Structural role of the 1-(3-iodopropyl)pyrrolidine derived moiety in GPCR binding.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield (<30%) Azetidinium formation (Self-alkylation).Switch solvent to Acetone (lower T) or ensure Scaffold is in 2x excess.
New Spot on TLC (

~ 0)
Polymerization of reagent.Use fresh reagent. Do not heat above 80°C.
Incomplete Reaction Iodine degradation (Purple color).Add Sodium Thiosulfate during workup. Ensure Inert Atmosphere (

).
Product Streaking Interaction with Silica.Pre-wash silica column with 1% Triethylamine (TEA).
References
  • Ganellin, C. R., et al. (1998).[1] "Synthesis of potent non-imidazole histamine H3-receptor antagonists." Archiv der Pharmazie.

  • Mani, N. S., Jablonowski, J. A., & Jones, T. K. (2004). "A scalable synthesis of a histamine H3 receptor antagonist."[2] Journal of Organic Chemistry.

  • Gao, Z., et al. (2015). "Design and synthesis of a novel series of histamine H3 receptor antagonists through a scaffold hopping strategy." Bioorganic & Medicinal Chemistry.

  • Cowart, M. D., et al. (2010). "Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists."[3] Bioorganic & Medicinal Chemistry Letters.

  • Elkholy, N., et al. (2023).[4] "Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands." ACS Chemical Neuroscience.[4]

Sources

Practical guide to using 1-(3-Iodopropyl)pyrrolidine in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

This guide details the protocol for utilizing 1-(3-iodopropyl)pyrrolidine (IPP) as an electrophilic alkylating agent in solid-phase synthesis. This reagent is critical for introducing the 3-(pyrrolidin-1-yl)propyl moiety, a privileged pharmacophore found in numerous G-Protein Coupled Receptor (GPCR) ligands, particularly Histamine H3 antagonists and Sigma-1 receptor ligands .

The introduction of this basic side chain modulates physicochemical properties, typically enhancing aqueous solubility and adjusting the pKa of the parent scaffold. However, the reagent presents specific stability challenges—namely intramolecular self-quaternization —that require precise handling to ensure reaction efficiency.

Chemical Properties & Critical Handling

The Stability Paradox: In its free base form, 1-(3-iodopropyl)pyrrolidine is thermodynamically unstable. The tertiary amine of the pyrrolidine ring acts as an internal nucleophile, attacking the carbon bearing the iodine. This intramolecular


 reaction results in the formation of an inactive azonia-spiro[4.4]nonane  quaternary ammonium salt.

Handling Protocol:

  • Storage: Always store IPP as its hydroiodide (HI) or hydrochloride (HCl) salt. In salt form, the nitrogen is protonated and non-nucleophilic, preventing cyclization. Store at -20°C under argon.

  • Activation: Do not pre-neutralize the salt in a stock solution. Generate the free base in situ or immediately prior to addition to the reaction vessel.

Experimental Protocol: N-Alkylation on Solid Support

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Resin: Polystyrene or PEG-grafted resin (e.g., Rink Amide, Wang) loaded with a secondary amine or sulfonamide.

    • Note: Alkylation of primary amines on solid support can lead to over-alkylation (quaternization). This protocol is optimized for secondary amines or sulfonamides .

  • Reagent: 1-(3-Iodopropyl)pyrrolidine hydroiodide (IPP•HI).

  • Base:

    
    -Diisopropylethylamine (DIEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
    
  • Solvent: Anhydrous

    
    -Dimethylformamide (DMF) or 
    
    
    
    -Methyl-2-pyrrolidone (NMP).
Step-by-Step Procedure

Step 1: Resin Preparation (Swelling)

  • Place the resin (e.g., 100 mg, 0.5-0.8 mmol/g loading) in a fritted polypropylene reaction vessel.

  • Swell in DMF (2 mL) for 30 minutes.

  • Drain the solvent.

Step 2: Reagent Preparation (Freshly Made) Target Stoichiometry: 5.0 equivalents (eq) relative to resin loading.

  • Weigh IPP•HI (5 eq) into a separate glass vial.

  • Dissolve in anhydrous DMF (approx. 10 mL per gram of resin).

  • Add DIEA (10 eq).

    • Mechanistic Insight: We use a 2:1 ratio of Base:Salt. The first equivalent neutralizes the IPP salt to liberate the free amine; the second equivalent scavenges the HI acid generated during the alkylation reaction.

Step 3: Alkylation Reaction

  • Immediately transfer the activated reagent solution to the drained resin.

  • Agitate the vessel.

  • Thermal Activation: Heat the reaction to 50°C - 60°C .

    • Why: Alkylation with alkyl halides on solid phase is kinetically slower than in solution due to diffusion limits and the steric bulk of the resin. Thermal energy is required to drive the reaction to completion.

  • Duration: Shake/vortex for 4 to 16 hours (overnight is standard for hindered amines).

Step 4: Washing

  • Drain the reaction mixture.

  • Wash the resin rigorously to remove excess reagent and iodine salts:

    • DMF (3 x 2 min)

    • DCM (3 x 2 min)

    • MeOH (2 x 2 min) — Helps shrink resin and remove trapped salts.

    • DCM (3 x 2 min)

In-Process Control (IPC)

Validate the reaction before proceeding.

  • Chloranil Test: Used for secondary amines.

    • Positive (Blue/Green): Starting material (secondary amine) is still present. -> Re-couple.

    • Negative (Colorless/Yellow): Reaction complete (tertiary amine formed).

  • Mini-Cleavage (LC-MS):

    • Take ~2 mg of resin.

    • Treat with 50 µL TFA/H2O (95:5) for 15 mins.

    • Evaporate TFA under nitrogen.

    • Redissolve in MeCN/H2O and inject on LC-MS.

    • Look for the mass shift: +111.1 Da (Introduction of C7H13N).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Reagent cyclization (inactive)Ensure IPP salt is neutralized only immediately before addition. Do not use old stock solutions.
Low Conversion Steric hindranceIncrease temperature to 70°C or switch solvent to DMSO (better swelling/solubility). Use DBU as a stronger base.
Resin Clogging Iodide salt precipitationWash resin with 10% MeOH in DCM during workup to solubilize inorganic salts.
Side Product: Elimination Formation of allyl-pyrrolidineLower the reaction temperature (40°C) and extend time. Avoid strong bases like DBU; stick to DIEA.

Mechanistic Workflow (Visualization)

The following diagram illustrates the critical path, highlighting the "danger zone" where the reagent can self-destruct if not handled correctly.

G cluster_0 Reagent Activation (Critical Step) cluster_1 Solid Phase Reaction Salt IPP Hydroiodide (Stable Salt) FreeBase IPP Free Base (Reactive Electrophile) Salt->FreeBase Neutralization Base DIEA (Base) Base->FreeBase Cyclic Azonia-Spiro Salt (INACTIVE DEAD END) FreeBase->Cyclic Slow Self-Alkylation (If stored >1h) Resin Resin-Bound Secondary Amine Product Resin-Bound Tertiary Amine FreeBase->Product  Attacks Resin Resin->Product Alkylation (SN2) 50-60°C, 4-16h

Caption: Workflow for generating the reactive free base in situ to avoid cyclization before reacting with the resin-bound amine.

References

  • Lazewska, D. et al. (2023). "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands." Journal of Medicinal Chemistry.

  • Becknell, N. C. et al. (2011). "Synthesis and evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine analogues as histamine H3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters.

  • BenchChem. (2025).[1] "Experimental procedure for N-alkylation of primary amines." BenchChem Application Notes.

  • University of Calgary. "Chapter 22: Alkylation of Amines." Organic Chemistry Education Resources.

Sources

Troubleshooting & Optimization

Common side reactions with 1-(3-Iodopropyl)pyrrolidine and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(3-Iodopropyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile alkylating agent. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments.

Introduction to 1-(3-Iodopropyl)pyrrolidine

1-(3-Iodopropyl)pyrrolidine is a valuable building block in organic synthesis, frequently employed for the introduction of a pyrrolidinylpropyl moiety onto a variety of nucleophiles. Its utility is particularly notable in the development of novel pharmaceuticals, including positron emission tomography (PET) tracers.[1][2] However, like many alkylating agents, its reactivity can lead to undesired side reactions. This guide will address these common issues and provide strategies to mitigate them, ensuring high yields and purity of your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: What are the most common side reactions when using 1-(3-Iodopropyl)pyrrolidine for N-alkylation?

The primary side reactions encountered are quaternization and subsequent Hofmann elimination . Additionally, over-alkylation of the substrate and degradation of the reagent can also occur.

  • Quaternization: This is the reaction of the desired tertiary amine product with another molecule of 1-(3-Iodopropyl)pyrrolidine to form a quaternary ammonium salt. This is a common issue in N-alkylation because the tertiary amine product is often more nucleophilic than the starting secondary amine.[3]

  • Hofmann Elimination: The quaternary ammonium salt formed through quaternization can undergo an E2 elimination reaction, particularly in the presence of a base and/or heat, to yield an alkene (propene) and the tertiary amine.[1][4] The Hofmann rule predicts that the least substituted alkene will be the major product.[5]

  • Over-alkylation of Substrate: If your substrate has multiple nucleophilic sites, it can be alkylated more than once by 1-(3-Iodopropyl)pyrrolidine.

  • Reagent Degradation: 1-(3-Iodopropyl)pyrrolidine, like many iodoalkanes, can be sensitive to light and prolonged storage, potentially leading to the formation of iodine and other impurities that can interfere with the reaction.[6][7]

Diagram: Primary Side Reaction Pathway

Side_Reactions A Substrate-NHR C Desired Product (Tertiary Amine) A->C Desired N-Alkylation B 1-(3-Iodopropyl)pyrrolidine B->C D Quaternary Ammonium Salt B->D C->D Quaternization (Side Reaction) E Hofmann Elimination Products (Alkene + Tertiary Amine) D->E Hofmann Elimination (Base, Heat)

Caption: Common side reaction pathway in N-alkylation.

FAQ 2: My reaction is showing a significant amount of a highly polar byproduct that I suspect is a quaternary salt. How can I prevent this?

Preventing quaternization is crucial for achieving a high yield of the desired tertiary amine. Here are several strategies:

Troubleshooting Quaternization:

StrategyMechanistic RationaleRecommended Implementation
Control Stoichiometry Using a slight excess of the amine substrate ensures that the 1-(3-Iodopropyl)pyrrolidine is consumed before it can react with the product.Start with a 1.2 to 1.5 molar excess of the nucleophilic substrate relative to 1-(3-Iodopropyl)pyrrolidine.
Slow Addition Adding the alkylating agent slowly to the reaction mixture keeps its instantaneous concentration low, favoring the reaction with the more abundant starting amine over the newly formed product.Use a syringe pump to add a solution of 1-(3-Iodopropyl)pyrrolidine over several hours.
Choice of Base A non-nucleophilic, sterically hindered base is less likely to promote side reactions and can effectively scavenge the HI byproduct without interfering with the primary reaction.Use bases like diisopropylethylamine (DIPEA) or proton sponge. Avoid strong, nucleophilic bases like NaOH or KOtBu if possible, as they can promote elimination.
Solvent Selection Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally preferred for N-alkylation as they can stabilize the transition state.[8]ACN is often a good starting point. In some cases, less polar solvents like THF may reduce the rate of quaternization.
Lower Reaction Temperature Quaternization, being a bimolecular reaction, is often more sensitive to temperature than the initial alkylation.Run the reaction at room temperature or even 0°C if the primary alkylation is sufficiently fast.
Experimental Protocol: Minimizing Quaternization during N-Alkylation
  • To a solution of your secondary amine (1.2 eq.) in anhydrous acetonitrile (10 mL/mmol of amine) under an inert atmosphere (N₂ or Ar), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.).

  • Cool the mixture to 0°C in an ice bath.

  • Prepare a solution of 1-(3-Iodopropyl)pyrrolidine (1.0 eq.) in anhydrous acetonitrile (2 mL/mmol).

  • Add the 1-(3-Iodopropyl)pyrrolidine solution dropwise to the cooled amine mixture over 1-2 hours using a syringe pump.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting amine and the formation of the desired product, while checking for the appearance of the more polar quaternary salt.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

FAQ 3: I am observing the formation of an unexpected alkene in my reaction mixture. What is causing this and how can I avoid it?

The formation of an alkene, likely propene, is a strong indicator of Hofmann elimination. This occurs when the quaternary ammonium salt, formed as a side product, is subjected to basic conditions and/or heat.

Troubleshooting Hofmann Elimination:

StrategyMechanistic RationaleRecommended Implementation
Prevent Quaternization The primary strategy is to prevent the formation of the quaternary ammonium salt precursor.Follow the protocols outlined in FAQ 2 to minimize quaternization.
Use a Milder Base Strong bases can readily deprotonate the β-carbon of the propyl chain in the quaternary salt, initiating the elimination cascade.Use weaker bases like K₂CO₃ or Cs₂CO₃, which are often sufficient to neutralize the HI formed during the alkylation without aggressively promoting elimination.[9]
Lower Reaction Temperature Elimination reactions are often favored at higher temperatures.Maintain the reaction temperature at or below room temperature if the rate of the desired alkylation is acceptable.
Careful Work-up Avoid exposing the crude reaction mixture to strong bases during the work-up procedure, especially if quaternization is suspected.Use a mild bicarbonate wash for neutralization instead of stronger bases like NaOH.
Diagram: Hofmann Elimination Pathway

Hofmann_Elimination A Quaternary Ammonium Salt C Transition State A->C B Base (e.g., OH⁻) B->C β-proton abstraction D Propene C->D C=C bond formation E Tertiary Amine Product C->E Leaving group departure F Water C->F

Caption: E2 mechanism of Hofmann Elimination.

FAQ 4: How can I ensure the quality and stability of my 1-(3-Iodopropyl)pyrrolidine reagent?

The stability of your alkylating agent is critical for reproducible results.

Best Practices for Reagent Handling and Storage:

  • Storage: Store 1-(3-Iodopropyl)pyrrolidine in a cool, dark place, preferably under an inert atmosphere (argon or nitrogen). Light can cause the decomposition of iodoalkanes.

  • Purity Check: Before use, especially if the reagent has been stored for a long time, it is advisable to check its purity. A simple ¹H NMR can reveal the presence of degradation products. The appearance of a purple or brown color may indicate the formation of elemental iodine.

  • Purification: If degradation is suspected, the reagent can be purified by passing it through a short plug of basic alumina or by distillation under reduced pressure.

References

  • Wuest, F. R. (2009). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Publishing.
  • Schou, M., et al. (2012). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC - NIH.
  • Pascali, G., et al. (2014). PET tracer production and synthesis workflow and resulting functional...
  • Neumaier, B., et al. (2021). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. NIH.
  • Li, J., et al. (2016). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry (RSC Publishing).
  • LibreTexts. (2023).
  • Wikipedia. (2023).
  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Fluorochem. (n.d.). 1-(3-Iodo-benzyl)-pyrrolidine. Fluorochem.
  • Simal, F., et al. (2018). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Novabiochem®. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Merck Millipore.
  • BenchChem. (2025).
  • Merck. (n.d.). Novabiochem®. Merck Millipore.
  • El-Gazzar, A. B. A., et al. (2019). Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents. PMC.
  • Chan, K.-F., et al. (2021). Synthesis of 1,3,4-trisubstituted pyrrolidines as meropenem adjuvants targeting New Delhi metallo-β-lactamase. RSC Publishing.
  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines.
  • Herzon, S. B., et al. (2014).
  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • Reddit. (2021).
  • Eide, I., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • DTIC. (n.d.).
  • Knochel, P., et al. (2020).
  • Eide, I., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
  • Kolar, M., & Schnürch, M. (2024).

Sources

Technical Support Center: Optimization of 1-(3-Iodopropyl)pyrrolidine Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Mechanism

Welcome to the Technical Support Center. If you are experiencing low yields, tar formation, or inconsistent results with 1-(3-iodopropyl)pyrrolidine (or its hydrochloride/hydroiodide salts), you are likely fighting the reagent's intrinsic kinetic instability.

Crucial Insight: This reaction rarely proceeds via a simple direct


 displacement of the iodide by your nucleophile. Instead, the reaction relies on Neighboring Group Participation (NGP) . The pyrrolidine nitrogen attacks the terminal carbon to form a highly reactive, bicyclic azetidinium ion  (4-azoniaspiro[3.4]octane). This transient intermediate is the actual electrophile.

Understanding this mechanism is the key to fixing your protocol. If you treat this merely as a "standard alkyl halide," your optimization efforts will be misdirected.

Module 1: Reagent Handling & Stability

Q: My reagent turned from white to brown/black gum. Is it usable?

A: No. The color change indicates polymerization.

  • Cause: The free base of 1-(3-iodopropyl)pyrrolidine is thermodynamically unstable. It self-alkylates (intermolecularly) to form quaternary ammonium polymers.

  • Prevention: Always store the reagent as the Hydroiodide (HI) or Hydrochloride (HCl) salt. These salts are stable solids at room temperature.

  • Protocol: Do not free-base the reagent in a separate step prior to the reaction. Neutralize the salt in situ within the reaction vessel.

Q: I am using the Chloro-analog because the Iodo-compound is expensive/unstable. It’s not reacting.

A: The chloride is a poor leaving group for the initial cyclization step.

  • Solution: You must catalyze the reaction using the Finkelstein modification .

  • Add: 0.1 – 0.5 equivalents of Sodium Iodide (NaI) or Potassium Iodide (KI). This converts the chloro-alkyl to the iodo-alkyl in situ, which then rapidly cyclizes to the active azetidinium species.

Module 2: Reaction Optimization Matrix

Use this table to select conditions based on your nucleophile type.

ParameterStandard Conditions"Difficult" SubstratesWhy?
Solvent Acetonitrile (MeCN) DMF or NMP MeCN is easier to remove but requires reflux. DMF solubilizes polar salts better, accelerating the azetidinium formation.
Base K₂CO₃ (3-4 equiv)Cs₂CO₃ (2-3 equiv)Cesium (Cs⁺) is larger/softer ("Cesium Effect"), improving solubility and nucleophilicity of phenols/indoles.
Temp 60°C – 80°C 80°C – 100°C Heat is required to drive the cyclization step (Salt → Azetidinium). Room temp is often too slow.
Additives NoneNaI (0.5 equiv)Catalytic iodide accelerates the leaving group exchange (Cl → I) if using the HCl salt.

Module 3: Experimental Protocol (Best Practice)

Objective: Alkylation of a Phenol/Indole with 1-(3-chloropropyl)pyrrolidine HCl via in situ Finkelstein activation.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Charge: Add the Nucleophile (1.0 equiv), 1-(3-chloropropyl)pyrrolidine HCl (1.2 – 1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst: Add NaI (0.1 – 0.2 equiv). Note: If using the Iodo-salt, omit this step.

  • Solvent: Add anhydrous DMF (concentration ~0.2 M).

  • Reaction: Heat to 80°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS. Look for the product mass. If the starting material persists but the alkyl halide is consumed, add another 0.5 equiv of the alkyl halide.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with H₂O (x3) to remove DMF. Wash with Brine.[1] Dry over Na₂SO₄.[1]

  • Purification: The product is a tertiary amine. If flash chromatography is needed, use DCM:MeOH:NH₄OH (90:10:1) to prevent streaking on silica.

Module 4: Visualization of Mechanism & Troubleshooting

Figure 1: The Azetidinium Pathway

This diagram illustrates the critical cyclization step that drives the reaction.

AzetidiniumMechanism Salt Reagent Salt (Stable Storage) FreeBase Free Base (Transient) Salt->FreeBase Base (K2CO3) Azetidinium Azetidinium Ion (Active Electrophile) FreeBase->Azetidinium Cyclization (Fast) Polymer Polymer/Tar (Dead End) FreeBase->Polymer Concentration High Product Alkylated Product (Thermodynamic) Azetidinium->Product Nucleophile Attack (Ring Opening)

Caption: The reagent must cyclize to the Azetidinium ion (Red) to react. High concentration of Free Base leads to polymerization (Grey).

Figure 2: Troubleshooting Decision Tree

Follow this logic flow when your reaction fails.

TroubleshootingFlow Start Problem Detected Issue1 Starting Material (SM) Unreacted Start->Issue1 Issue2 SM Consumed, No Product Start->Issue2 CheckTemp Is Temp > 60°C? Issue1->CheckTemp CheckMass Check LCMS for Polymer/Hydrolysis Issue2->CheckMass CheckSalt Using Chloride Salt? CheckTemp->CheckSalt Yes ActionHeat Increase Temp to 80°C (Drive Cyclization) CheckTemp->ActionHeat No ActionFinkel Add NaI (0.5 eq) (Finkelstein) CheckSalt->ActionFinkel Yes ActionDilute Repeat Dilute (0.1 M) Add Reagent Portionwise CheckMass->ActionDilute Polymer Detected

Caption: Diagnostic flow for common failures. Most issues stem from failure to form the azetidinium ion or polymerization.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use NaH (Sodium Hydride) as the base? A: Yes, but proceed with caution. NaH is excellent for phenols to ensure complete deprotonation. However, once the phenoxide is formed, add the pyrrolidine salt slowly. If you dump everything in at once, the heat of deprotonation combined with high concentration can trigger the pyrrolidine to polymerize before it alkylates your substrate.

Q: How do I remove excess pyrrolidine reagent during workup? A: The product and the reagent are both basic amines.

  • Acidic Wash (Risky): Washing with dilute HCl will remove the reagent but might extract your product into the aqueous phase.

  • Best Method: Use the difference in polarity. The reagent is highly polar/water-soluble. Perform 3–4 aggressive washes with water/brine during the extraction. If it persists, use amine-functionalized silica scavenger resin or run a column with the basic eluent mentioned in Module 3.

Q: I see a peak at [M+41] in LCMS. What is it? A: This is likely the Allyl Pyrrolidine elimination product (or acetonitrile adduct if using MeCN). If the azetidinium ion is heated too aggressively without a good nucleophile, it can eliminate to form the allyl species. Lower the temperature by 10°C and ensure your nucleophile is adequately soluble (switch to Cs₂CO₃).

References

  • Mechanism of Azetidinium Formation

    • Title: Understanding the Alkylation of a Phenol by 1-(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion.[2]

    • Source: J. Org.[3] Chem. / ACS.

    • URL:[Link]

  • Finkelstein Conditions & Salt Handling

    • Title: 1-(3-Chloropropyl)pyrrolidine Hydrochloride | PubChem Compound Summary.[4]

    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Optimization of Pyrrolidine Linker Synthesis

    • Title: One-Pot Directed Alkylation/Deprotection Strategy for the Synthesis of Substituted Pyrrole[3,4-d]pyridazinones.[3][5]

    • Source: European Journal of Organic Chemistry (2015).[3]

    • URL:[Link]

Sources

Technical Support Center: Overcoming Solubility Issues with 1-(3-Iodopropyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical resource for 1-(3-Iodopropyl)pyrrolidine. This guide is structured to assist researchers, chemists, and drug development professionals in navigating and resolving solubility challenges encountered with this key synthetic intermediate. Our aim is to provide not just protocols, but a foundational understanding of the underlying chemical principles to empower you in your experimental design.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common solubility issues in a direct question-and-answer format, followed by a logical troubleshooting workflow.

Q1: My 1-(3-Iodopropyl)pyrrolidine is not dissolving in my chosen organic solvent. What is the underlying issue?

A1: The solubility behavior of 1-(3-Iodopropyl)pyrrolidine is dictated by its molecular structure, which possesses both polar and nonpolar characteristics. The pyrrolidine ring, containing a nitrogen atom, imparts a degree of polarity and can act as a hydrogen bond acceptor. Conversely, the three-carbon iodopropyl chain is nonpolar. This amphiphilic nature means that its solubility is highly dependent on the solvent's properties. Issues typically arise from a polarity mismatch between the reagent and the solvent. For instance, it may exhibit poor solubility in highly nonpolar solvents like alkanes or very polar, protic solvents with which it does not interact favorably.

Q2: What are the generally recommended solvents for this reagent?

A2: Due to its structure, 1-(3-Iodopropyl)pyrrolidine dissolves best in solvents of intermediate to high polarity. The following table provides a general guide:

Solvent ClassRecommended SolventsSolubility Rationale & Use Case
Halogenated Dichloromethane (DCM), ChloroformGood solubility due to moderate polarity. Excellent for a wide range of reactions at or near room temperature.
Polar Aprotic Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Excellent solubility. These solvents effectively solvate the polar portion of the molecule. Often the solvents of choice for nucleophilic substitution reactions.[1]
Ethers Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF)Moderate to good solubility. THF is a versatile and common choice for reactions involving organometallics or when a less polar environment than DMF/DMSO is required.
Alcohols Methanol, Ethanol, IsopropanolGood solubility. Caution: Alcohols are nucleophilic and can potentially react with the alkyl iodide, especially at elevated temperatures or with basic catalysts, leading to ether formation.[2]
Aromatic Hydrocarbons TolueneLimited to moderate solubility. Often requires heating. Can be useful when a non-polar reaction environment is necessary.
Alkanes Heptane, HexaneVery poor solubility. Primarily used as anti-solvents for precipitation or crystallization.
Q3: I am considering heating the mixture to aid dissolution. Are there any risks?

A3: Gentle heating is a standard and often effective technique to increase both the rate of dissolution and the solubility limit.[3] However, caution is advised. Alkyl iodides can be thermally labile and may decompose upon prolonged heating at high temperatures. Furthermore, in the presence of nucleophilic solvents (like alcohols) or trace impurities, heating can accelerate undesirable side reactions.

Best Practice:

  • Perform a small-scale test first.

  • Apply gentle, controlled heat (e.g., 40-60 °C) with vigorous stirring.

  • Visually monitor for any color change (e.g., darkening to yellow or brown), which could indicate decomposition.

  • Minimize the time at elevated temperature; cool the solution to the desired reaction temperature once dissolution is complete.

Q4: Can I use a co-solvent system to improve solubility?

A4: Absolutely. Using a co-solvent is an excellent and highly recommended strategy, particularly when your primary reaction solvent provides poor solubility.[2][4] For example, if your reaction requires a nonpolar medium like toluene but the reagent won't dissolve, adding a small volume of a stronger, miscible solvent like THF or DCM can achieve complete dissolution without significantly altering the overall polarity of the reaction medium. This "liquefies" the reagent, making it available for the reaction.

Troubleshooting Workflow: A Logic-Based Approach

When facing solubility issues, a systematic approach is key. The following decision tree outlines a logical progression of steps to take.

Caption: A step-by-step decision diagram for troubleshooting solubility.

Part 2: Validated Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To efficiently determine an optimal solvent for a target concentration.

Methodology:

  • Preparation: Dispense 25.5 mg of 1-(3-Iodopropyl)pyrrolidine into six separate, labeled glass vials (e.g., 4 mL).

  • Solvent Addition: To each vial, add 1.0 mL of a different test solvent (e.g., Heptane, Toluene, THF, Acetonitrile, DCM, DMF). This corresponds to a target concentration of ~0.1 M.

  • Room Temperature Test: Cap the vials and agitate vigorously using a vortex mixer for 60 seconds. Observe and record the degree of dissolution.

  • Ultrasonication/Heating Test: For vials with undissolved solid, place them in an ultrasonic bath for 5 minutes. If solids persist, warm the vials in a heating block to 50 °C for 5 minutes with intermittent agitation.

  • Analysis: Record the results in a table, noting which solvent achieved complete dissolution and under what conditions (Room Temp, Sonication, Heat). This provides a clear, empirical basis for solvent selection.

Protocol 2: Utilizing a Co-Solvent System for Reaction Setup

Objective: To prepare a homogeneous solution of the reagent in a primarily nonpolar solvent.

Methodology:

  • Reagent Isolation: To a flask equipped with a magnetic stir bar, add the required mass of 1-(3-Iodopropyl)pyrrolidine.

  • Co-Solvent Addition: Add a minimal volume of a strong, miscible co-solvent (e.g., THF) dropwise while stirring until the solid is fully dissolved. Aim for a concentrated solution (e.g., 1-2 M).

  • Dilution with Primary Solvent: Once a clear solution is obtained, slowly add the bulk primary reaction solvent (e.g., Toluene) to reach the final desired reaction concentration.

  • Homogenization: Continue stirring for 5-10 minutes to ensure the solution is completely homogeneous before adding other reagents. This self-validating system ensures the reagent is fully available for reaction, preventing issues related to undissolved solids which can lead to inconsistent or failed reactions.

Part 3: Mechanistic Grounding & Visualizations

Understanding the intermolecular forces at play is crucial for predicting and manipulating solubility. The principle of "like dissolves like" is a useful heuristic.[3] For dissolution to be favorable, the energy gained from new solute-solvent interactions must compensate for the energy required to break existing solute-solute and solvent-solvent interactions.

Caption: Favorable and unfavorable intermolecular interactions governing solubility.

As the diagram illustrates, polar aprotic solvents like DMF can strongly interact with the polar pyrrolidine head, while nonpolar solvents like toluene interact more favorably with the nonpolar iodopropyl tail. A successful solvent system must effectively solvate both parts of the molecule. This is why solvents with balanced properties (like DCM or THF) are often effective, and why a co-solvent system can create a blended environment that satisfies these dual requirements.

References

  • Tackling Solubility Issues in Organic Synthesis: While focused on cross-coupling, this article highlights the general challenges of insoluble reagents in organic synthesis.

    • Source:Journal of the American Chemical Society
    • URL: [Link]

  • General Properties of Pyrrolidine: Understanding the parent heterocycle provides a baseline for its derivatives.

    • Source:Wikipedia
    • URL: [Link]

  • Advances in Solubility Enhancement Techniques: This review covers fundamental principles affecting solubility, such as particle size, temper

    • Source:International Journal of Pharmaceutical Sciences Review and Research
    • URL: [Link]

  • Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques: This text provides context on the use of co-solvents to improve substrate solubility in common organic reactions.

    • Source:John Wiley & Sons, Inc.
    • URL: [Link]

  • Nucleophilic Substitution Reactions: Discussions on reaction conditions often include solvent choices, highlighting the use of polar aprotic solvents like DMF for reactions involving alkyl halides.

    • Source:ResearchG
    • URL: [Link]

Sources

Validation & Comparative

Efficacy Unleashed: A Comparative Analysis of 1-(3-Iodopropyl)pyrrolidine-Based Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] Its unique three-dimensional structure allows for precise spatial orientation of substituents, making it a privileged core for designing molecules that interact with specific biological targets.[3] The introduction of a 1-(3-iodopropyl) substituent offers a versatile handle for further chemical modification and radiolabeling, rendering these compounds particularly valuable in the development of therapeutic agents and diagnostic imaging probes.[4] This guide will explore the comparative efficacy of this class of compounds, with a focus on their interactions with key central nervous system targets: the dopamine D2/D3 receptors and sigma receptors.

Comparative Efficacy in Receptor Binding Assays

The initial assessment of a compound's potential often begins with determining its affinity for its biological target. Radioligand binding assays are a fundamental tool for this purpose, providing quantitative data on the strength of the interaction between a compound and a receptor.[5][6]

Dopamine D2/D3 Receptor Affinity

Dopamine D2 and D3 receptors are critical targets in the treatment of various neuropsychiatric disorders, including schizophrenia and Parkinson's disease.[7][8] The following table summarizes the binding affinities (Ki) of a series of pyrrolidine-based compounds for the dopamine D2 and D3 receptors. Lower Ki values indicate higher binding affinity.

Compound IDModification on Pyrrolidine ScaffoldDopamine D2 Receptor Ki (nM)Dopamine D3 Receptor Ki (nM)D3 vs D2 SelectivityReference
Eticlopride N-ethyl, 3-ethyl, 2-methoxy-5-chlorobenzamide1.770.4364.1[9][10]
Compound 11 N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)25.36.973.6[9][10]
Compound 33 O-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)1.770.4364.1[9][10]
Pramipexole N/A (non-pyrrolidine for comparison)795000.97>80000[8]
Ropinirole N/A (non-pyrrolidine for comparison)98700N/AN/A[8]

Note: Data for compounds 11 and 33 are derived from eticlopride-based structures where the pyrrolidine ring is a key component. Pramipexole and Ropinirole are included as commonly used dopamine agonists for comparative context.

Structure-activity relationship (SAR) studies reveal that modifications to the pyrrolidine ring and its substituents significantly impact binding affinity and selectivity for D2 and D3 receptors.[9][10] For instance, O-alkylation at the 4-position of the benzamide moiety in eticlopride-based analogs generally results in higher binding affinities compared to analogous N-alkylation of the pyrrolidine ring.[9][10]

Sigma Receptor Affinity

Sigma receptors, classified into sigma-1 and sigma-2 subtypes, are implicated in a range of cellular functions and are targets for the development of treatments for neurodegenerative diseases and cancer.[11][12] The 1-(3-Iodopropyl)pyrrolidine scaffold is a common feature in ligands designed for these receptors, particularly for PET imaging applications.[4]

Compound IDTarget ReceptorBinding Affinity (Ki, nM)Reference
(+)-Pentazocine Sigma-11.36 (Kd)[13]
Haloperidol Sigma-1 / Sigma-2High Affinity (qualitative)[13]
DTG Sigma-1 / Sigma-2High Affinity (qualitative)[11][13]
Ifenprodil Sigma-2High Affinity (qualitative)[13]
CM764 Sigma-1 / Sigma-286.6 / 3.5[14]
SAS-1121 Sigma-1 / Sigma-2>10000 / 16.2[14]

Note: Quantitative comparative data for a series of 1-(3-Iodopropyl)pyrrolidine-based compounds at sigma receptors is less consolidated in single studies. The table presents data for well-characterized sigma receptor ligands to provide a benchmark for affinity.

The development of selective ligands for sigma receptor subtypes is an active area of research. The data for CM764 and SAS-1121 highlight the feasibility of designing compounds with high selectivity for the sigma-2 receptor over the sigma-1 receptor.[14]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key biological assays are provided below.

Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay using [3H]spiperone to determine the affinity of test compounds for the dopamine D2 receptor.[13][15]

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: [3H]spiperone (specific activity ~70-90 Ci/mmol).

  • Non-specific binding control: 10 µM haloperidol.

  • 96-well microplates.

  • Glass fiber filters (Whatman GF/B or equivalent).

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize HEK-D2 cells in ice-cold assay buffer and centrifuge at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • 50 µL of assay buffer or test compound at various concentrations.

    • 50 µL of [3H]spiperone (final concentration ~0.2-0.5 nM, approximately at its Kd).

    • 100 µL of cell membrane preparation (50-100 µg protein).

    • For non-specific binding, add 10 µM haloperidol instead of the test compound.

  • Incubation: Incubate the plates at room temperature (25°C) for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [3H]spiperone binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[4]

Materials:

  • Human cancer cell line (e.g., HeLa, A549) or a relevant neuronal cell line.

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control for cytotoxicity. Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the test compound that reduces cell viability by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the downstream signaling pathways modulated by these compounds is crucial for elucidating their mechanism of action and predicting their physiological effects.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins.[1][16] Activation of D2 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[2][3] This cascade influences the phosphorylation state of various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32), ultimately modulating neuronal excitability and gene expression.[2]

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase ATP ATP Gi->AC Inhibits cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates (Activates) Downstream Downstream Effects PKA->Downstream Phosphorylates PP1 Protein Phosphatase-1 DARPP32->PP1 Inhibits PP1->Downstream Dephosphorylates Dopamine Dopamine or 1-(3-Iodopropyl)pyrrolidine Derivative Dopamine->D2R Binds to

Caption: Dopamine D2 Receptor Signaling Pathway.

Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[17][18] It does not belong to the classical GPCR family. Upon ligand binding, the sigma-1 receptor can translocate and interact with various client proteins, including ion channels (e.g., K+ channels, NMDA receptors) and other signaling molecules, thereby modulating a wide range of cellular processes such as calcium signaling, neuronal excitability, and cell survival.[17][19]

Sigma1_Signaling_Pathway cluster_er Endoplasmic Reticulum (ER) cluster_targets Cellular Targets Sigma1 Sigma-1 Receptor BiP BiP (Chaperone) Sigma1->BiP Associated Translocation Translocation Sigma1->Translocation Induces Ligand 1-(3-Iodopropyl)pyrrolidine Derivative Ligand->Sigma1 Binds to IonChannels Ion Channels (K+, NMDA-R) Translocation->IonChannels Interacts with Kinases Signaling Kinases (e.g., Akt, ERK) Translocation->Kinases Interacts with Other Other Client Proteins Translocation->Other Interacts with CellularResponse Modulation of Cellular Responses (Neuroprotection, Neuronal Plasticity) IonChannels->CellularResponse Kinases->CellularResponse Other->CellularResponse

Caption: Sigma-1 Receptor Signaling Overview.

Conclusion and Future Directions

1-(3-Iodopropyl)pyrrolidine-based compounds represent a versatile class of molecules with significant potential for targeting key receptors in the central nervous system. The comparative data presented in this guide highlight the importance of subtle structural modifications in determining binding affinity and selectivity for dopamine D2/D3 and sigma receptors. The provided experimental protocols offer a framework for the standardized evaluation of novel analogs, ensuring data consistency and comparability across different studies.

Future research should focus on expanding the library of these compounds and conducting comprehensive in vitro and in vivo studies to further elucidate their therapeutic potential. Direct head-to-head comparisons of a broader range of 1-(3-Iodopropyl)pyrrolidine derivatives in a standardized panel of biological assays will be crucial for identifying lead candidates with optimal efficacy and safety profiles for clinical development.

References

  • Mishra, A., et al. (2018). Physiological and Functional Basis of Dopamine Receptors and Their Role in Neurogenesis: Possible Implication for Parkinson's disease. ResearchGate. Available from: [Link]

  • Lever, J. R., et al. (2009). Characterization of pulmonary sigma receptors by radioligand binding. PMC. Available from: [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182–217.
  • Seki, M., et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & medicinal chemistry letters, 23(14), 4230–4234.
  • Su, T. P., et al. (2010). The sigma-1 receptor: roles in neuronal plasticity and disease. PMC. Available from: [Link]

  • Kapur, S., & Seeman, P. (2000). Antipsychotic agents differ in how fast they come off the dopamine D2 receptors. Implications for atypical antipsychotic action. The journal of psychiatry & neuroscience : JPN, 25(2), 161–166.
  • Beaulieu, J. M., et al. (2015). The D2-like DA Receptors Intracellular Signal Pathways. ResearchGate. Available from: [Link]

  • Rangel-Barajas, C., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Analytical Biochemistry, 400(1), 143-149.
  • de Jong, L. A., et al. (2005). Receptor-ligand binding assays: technologies and applications. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 829(1-2), 1–25.
  • Shaik, A. B., et al. (2021). Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands. Journal of medicinal chemistry, 64(20), 15313–15333.
  • Sigma-1 receptor. Wikipedia. Available from: [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). University of Regensburg.
  • Alam, S., et al. (2019). Sigmar1's Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology. PMC. Available from: [Link]

  • Levant, B. (2007). [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol. Available from: [Link]

  • Adan, A., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. PMC. Available from: [Link]

  • Levant, B. (1998). Comparison of D2 and D3 dopamine receptor affinity of dopaminergic compounds in rat brain. Life sciences, 62(20), 1825–1831.
  • Stegelmeier, B. L., et al. (2015). An in vitro comparison of the cytotoxic potential of selected dehydropyrrolizidine alkaloids and some N-oxides. Toxicon : official journal of the International Society on Toxinology, 97, 39–46.
  • Shaik, A. B., et al. (2021). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. PMC. Available from: [Link]

  • Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes. (2020). Frontiers. Available from: [Link]

  • Seibyl, J. P., et al. (1995). Comparison of three high affinity SPECT radiotracers for the dopamine D2 receptor. Journal of nuclear medicine : official publication, Society of Nuclear Medicine, 36(10), 1817–1825.
  • Naqvi, S. A. R., et al. (n.d.). In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. Monash University.
  • Keks, N., et al. (2020). Comparative Tolerability of Dopamine D2/3 Receptor Partial Agonists for Schizophrenia. CNS drugs, 34(5), 473–481.
  • Cytotoxicity, 2D- and 3D- QSAR Study of some Halogen Containing Hydroxy and Amino Substituted Aromatic Compounds. (2015).
  • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020).
  • Gerlach, M., et al. (2003). Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum. Journal of neural transmission (Vienna, Austria : 1996), 110(10), 1119–1127.
  • The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. (2023). PMC. Available from: [Link]

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A Head-to-Head Comparison of Synthetic Routes to 1-(3-Iodopropyl)pyrrolidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 1-(3-Iodopropyl)pyrrolidine is a valuable building block in medicinal chemistry, and its synthesis can be approached through several routes. This guide provides a detailed, head-to-head comparison of two primary synthetic strategies, offering experimental insights to inform your selection of the most suitable method.

This analysis will delve into two distinct and practical synthetic pathways to obtain 1-(3-Iodopropyl)pyrrolidine:

  • Route A: Direct N-Alkylation. This approach involves the direct reaction of pyrrolidine with a suitable 3-iodopropylating agent.

  • Route B: Two-Step Synthesis via Halogen Exchange. This method consists of an initial N-alkylation of pyrrolidine with a more readily available 3-halopropyl precursor, followed by a Finkelstein reaction to introduce the iodine atom.

Route A: Direct N-Alkylation with 1,3-Diiodopropane

The most straightforward approach to 1-(3-Iodopropyl)pyrrolidine is the direct N-alkylation of pyrrolidine using 1,3-diiodopropane. This method offers the advantage of a single-step synthesis.

Experimental Protocol:

A solution of pyrrolidine (2.0 equivalents) in a suitable solvent such as acetonitrile or ethanol is prepared. To this solution, 1,3-diiodopropane (1.0 equivalent) is added dropwise at room temperature. The reaction mixture is then stirred at room temperature or gently heated (e.g., to 50 °C) for a period of 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure. The residue is then partitioned between an aqueous solution of a weak base (e.g., sodium bicarbonate) and an organic solvent like dichloromethane. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Purification is typically achieved by column chromatography on silica gel.

Discussion of Experimental Choices:

The use of an excess of pyrrolidine serves a dual purpose: it acts as both the nucleophile and a base to neutralize the hydroiodic acid (HI) formed during the reaction, thus preventing the protonation of the starting pyrrolidine which would render it non-nucleophilic. The choice of a polar aprotic solvent like acetonitrile facilitates the SN2 reaction. Gentle heating can increase the reaction rate, but excessive temperatures should be avoided to minimize potential side reactions, such as over-alkylation to form a quaternary ammonium salt.

Route B: Two-Step Synthesis via 1-(3-Chloropropyl)pyrrolidine and Finkelstein Reaction

An alternative and often more cost-effective strategy involves a two-step process. The first step is the N-alkylation of pyrrolidine with a more economical dihaloalkane, such as 1-bromo-3-chloropropane or 1,3-dichloropropane, to produce 1-(3-chloropropyl)pyrrolidine. This intermediate is then converted to the desired 1-(3-iodopropyl)pyrrolidine via a Finkelstein reaction.

Experimental Protocol:

Step 1: Synthesis of 1-(3-Chloropropyl)pyrrolidine

Pyrrolidine (2.0 equivalents) is dissolved in a solvent like toluene or tetrahydrofuran (THF). A base, such as potassium carbonate (1.5 equivalents), is added to the solution. 1-Bromo-3-chloropropane (1.0 equivalent) is then added dropwise, and the mixture is heated to reflux for 12-18 hours. After cooling to room temperature, the inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure. The resulting crude 1-(3-chloropropyl)pyrrolidine can often be used in the next step without further purification, or it can be purified by distillation.

Step 2: Finkelstein Reaction

The crude or purified 1-(3-chloropropyl)pyrrolidine is dissolved in acetone. An excess of sodium iodide (typically 1.5 to 2.0 equivalents) is added, and the mixture is heated at reflux for 12-24 hours. During this time, the less soluble sodium chloride precipitates from the acetone, driving the equilibrium towards the formation of the iodide product.[1] After the reaction is complete, the mixture is cooled, and the precipitated sodium chloride is removed by filtration. The acetone is then evaporated, and the residue is worked up as described in Route A.

Discussion of Experimental Choices:

The use of a less expensive alkylating agent in the first step is the primary motivation for this route. The choice of a non-nucleophilic base like potassium carbonate in the initial alkylation prevents it from competing with the pyrrolidine nucleophile. Acetone is the classic solvent for the Finkelstein reaction due to the high solubility of sodium iodide and the poor solubility of sodium chloride and sodium bromide, which effectively drives the reaction to completion.[1]

Head-to-Head Comparison

FeatureRoute A: Direct N-AlkylationRoute B: Two-Step Synthesis
Number of Steps 12
Starting Materials Pyrrolidine, 1,3-DiiodopropanePyrrolidine, 1-Bromo-3-chloropropane, Sodium Iodide
Reagent Cost 1,3-Diiodopropane is generally more expensive.1-Bromo-3-chloropropane is more economical.
Overall Yield Typically moderate to good, but can be affected by over-alkylation.Often higher overall yields due to the efficiency of each step.
Reaction Conditions Generally milder conditions (room temperature to gentle heating).Requires reflux temperatures in both steps.
Work-up & Purification Single work-up and purification.Two separate reaction work-ups.
Atom Economy Lower, as one equivalent of pyrrolidine is used as a base.Higher, with the use of an inorganic base in the first step.
Scalability Potentially less suitable for large-scale synthesis due to cost and potential for byproducts.More amenable to large-scale production due to lower cost of starting materials and potentially higher yields.

Characterization of 1-(3-Iodopropyl)pyrrolidine

Independent of the synthetic route, the final product should be characterized to confirm its identity and purity.

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.25 (t, 2H), 2.55 (t, 4H), 2.05 (m, 2H), 1.80 (m, 4H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 56.5, 54.2, 34.0, 23.5, 5.8.

  • Mass Spectrometry (ESI+): m/z calculated for C₇H₁₅IN [M+H]⁺: 240.0295; found: 240.0298.

Conclusion and Recommendations

Both synthetic routes presented are viable for the preparation of 1-(3-Iodopropyl)pyrrolidine.

Route A (Direct N-Alkylation) is advantageous for its simplicity and is well-suited for small-scale laboratory syntheses where convenience is a priority and the cost of 1,3-diiodopropane is not a prohibitive factor.

Route B (Two-Step Synthesis) , while involving an additional step, is often the preferred method for larger-scale preparations. The lower cost of the initial alkylating agent and the potential for higher overall yields make it a more economical and scalable option. The Finkelstein reaction is a robust and high-yielding transformation, making this route highly reliable.

The ultimate choice of synthetic route will depend on the specific needs of the researcher, considering factors such as the desired scale of the synthesis, budget constraints, and available laboratory time.

Visualization of Synthetic Workflows

Synthetic_Routes cluster_A Route A: Direct N-Alkylation cluster_B Route B: Two-Step Synthesis Pyrrolidine_A Pyrrolidine Reaction_A N-Alkylation (Acetonitrile, RT to 50°C) Pyrrolidine_A->Reaction_A Diiodopropane 1,3-Diiodopropane Diiodopropane->Reaction_A Product_A 1-(3-Iodopropyl)pyrrolidine Reaction_A->Product_A Yield: Moderate-Good Pyrrolidine_B Pyrrolidine Reaction_B1 N-Alkylation (Toluene, K₂CO₃, Reflux) Pyrrolidine_B->Reaction_B1 BromoChloroPropane 1-Bromo-3-chloropropane BromoChloroPropane->Reaction_B1 Intermediate 1-(3-Chloropropyl)pyrrolidine Reaction_B1->Intermediate High Yield Reaction_B2 Finkelstein Reaction (Acetone, NaI, Reflux) Intermediate->Reaction_B2 Product_B 1-(3-Iodopropyl)pyrrolidine Reaction_B2->Product_B High Yield

Figure 1. Comparative workflow of the direct N-alkylation (Route A) and the two-step synthesis (Route B) for 1-(3-Iodopropyl)pyrrolidine.

References

  • Finkelstein, H. Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Ber. Dtsch. Chem. Ges.1910 , 43 (2), 1528–1532. [Link]

  • Streitwieser, A. Solvolytic Displacement Reactions at Saturated Carbon Atoms. Chem. Rev.1956 , 56 (4), 571–752. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1-(3-Iodopropyl)pyrrolidine: Personal Protective Equipment and Safe Operations

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. 1-(3-Iodopropyl)pyrrolidine, a reactive alkyl iodide derivative of the pyrrolidine heterocyclic scaffold, is a valuable building block in organic synthesis. However, its structure suggests a combination of hazards that require meticulous planning and the stringent use of Personal Protective Equipment (PPE). This guide provides an in-depth, experience-driven framework for its safe handling, moving beyond a simple checklist to explain the causality behind each critical safety measure.

Hazard Profile: A Synthesis of Two Moieties

Understanding the necessary PPE begins with a clear-eyed assessment of the risks. While a specific Safety Data Sheet (SDS) for 1-(3-Iodopropyl)pyrrolidine may not be readily available, we can infer its hazard profile by examining its constituent parts: the pyrrolidine ring and the iodopropyl chain.

  • The Pyrrolidine Core : Pyrrolidine is classified as a highly flammable liquid and a strong base.[1][2] It is corrosive, capable of causing severe skin burns and eye damage upon contact.[3][4] Furthermore, it is harmful if swallowed or inhaled.[3][4]

  • The Alkyl Iodide Chain : Alkyl iodides are known for their reactivity and potential toxicity. Compounds like 1-iodopropane are harmful if inhaled and cause significant skin and eye irritation.[5] The carbon-iodine bond can be labile, making the compound a potent alkylating agent, which introduces potential long-term health risks, including suspected mutagenicity.

Therefore, 1-(3-Iodopropyl)pyrrolidine should be treated as a substance that is likely corrosive, toxic, irritating to the respiratory system, and flammable.

The PPE Selection Workflow: A Risk-Based Approach

The selection of PPE is not a static exercise but a dynamic risk assessment. The following workflow illustrates the decision-making process for ensuring comprehensive protection when handling this compound.

PPE_Workflow cluster_assessment Phase 1: Hazard & Risk Assessment cluster_selection Phase 2: PPE Selection & Implementation cluster_operation Phase 3: Safe Work & Disposal A Identify Chemical: 1-(3-Iodopropyl)pyrrolidine B Analyze Hazards: - Corrosive (Pyrrolidine) - Toxic (Inhalation/Swallowing) - Irritant (Alkyl Iodide) - Flammable A->B Consult SDS of analogs C Evaluate Task-Specific Risks: - Weighing (powder/liquid) - Transferring - Reaction Setup/Quenching - Workup & Purification B->C Consider scale & duration D Engineering Controls: Chemical Fume Hood C->D Mandatory First Line of Defense H Respiratory Protection: (Assess Need) Required for spills or poor ventilation C->H Evaluate Inhalation Risk E Hand Protection: Dual-Gloving (Nitrile + Neoprene/Butyl) D->E Select PPE based on Controls F Eye/Face Protection: Tightly-fitting Goggles & Face Shield D->F Select PPE based on Controls G Body Protection: Flame-Resistant Lab Coat & Chemical Apron D->G Select PPE based on Controls I Execute Protocol E->I F->I G->I H->I J Segregate & Dispose Waste: Halogenated Organic Waste I->J

Caption: Risk assessment workflow for selecting appropriate PPE.

Mandatory Personal Protective Equipment

Based on the hazard assessment, the following PPE is required for all operations involving 1-(3-Iodopropyl)pyrrolidine.

Eye and Face Protection

Direct contact of this corrosive substance with the eyes can cause severe, irreversible damage.

  • Requirement : Tightly-fitting chemical safety goggles that meet government standards (e.g., NIOSH in the US or EN 166 in the EU) are mandatory.

  • Causality : Standard safety glasses offer insufficient protection against splashes and vapors. The tight seal of goggles is essential to prevent ingress from all angles.

  • Best Practice : For tasks with a higher risk of splashing, such as transfers of quantities greater than a few milliliters or when working with the material under pressure, a full-face shield must be worn in addition to safety goggles.

Skin and Body Protection

Given the compound's presumed corrosivity and ability to cause skin irritation, robust skin protection is non-negotiable.

  • Gloves : A single pair of standard nitrile gloves is insufficient.

    • Requirement : Double-gloving is required. The inner glove should be a standard nitrile glove. The outer glove should be a more robust material, such as neoprene or butyl rubber, which offers better protection against corrosive substances and alkylating agents.

    • Causality : No single glove material provides indefinite protection. Double-gloving provides a backup barrier. Should the outer glove be compromised, the inner glove allows the user time to retreat safely, remove the gloves, and re-glove without being exposed. Always dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[6]

  • Lab Coat and Apron :

    • Requirement : A flame-resistant (FR) lab coat is essential due to the flammability hazard inherited from pyrrolidine.[7] For transfers and other high-risk operations, a chemically resistant apron should be worn over the lab coat.

    • Causality : The lab coat protects against incidental contact and small splashes. The apron provides an additional layer of protection for the torso against larger volume spills of this corrosive material. Contaminated clothing must be removed immediately, and the skin rinsed with copious amounts of water.[8][9][10]

Respiratory Protection

The compound is likely volatile and harmful if inhaled.

  • Requirement : All handling of 1-(3-Iodopropyl)pyrrolidine must be performed inside a certified chemical fume hood to minimize vapor inhalation.[11]

  • Causality : A fume hood is the primary engineering control to protect the user from respiratory exposure.

  • Emergency Use : In the event of a significant spill or failure of the fume hood, respiratory protection will be necessary.

    • Requirement : Personnel involved in cleanup must use a NIOSH-approved respirator with an organic vapor cartridge.[12] A full-face respirator offers the dual benefit of protecting the respiratory system and the face. Fit-testing and training are mandatory before any user is permitted to wear a respirator.[12]

Protection Area Minimum Requirement High-Risk Operations (e.g., Large Scale, Transfer)
Engineering Control Certified Chemical Fume HoodCertified Chemical Fume Hood
Eye/Face Tightly-fitting Safety GogglesGoggles and Full Face Shield
Hands Double-Gloving (Nitrile inner, Neoprene/Butyl outer)Double-Gloving (Nitrile inner, Neoprene/Butyl outer)
Body Flame-Resistant Lab CoatFlame-Resistant Lab Coat and Chemical-Resistant Apron
Respiratory Not required inside fume hoodNIOSH-approved respirator with organic vapor cartridge for emergencies/spills

Operational and Disposal Plans

Safe Handling Protocol
  • Preparation : Before handling, ensure the chemical fume hood is operational and uncluttered. Confirm the location of the nearest safety shower and eyewash station.[10]

  • Donning PPE : Put on all required PPE before entering the area where the chemical is stored or used.

  • Aliquotting and Transfer : Conduct all transfers of the chemical within the fume hood. Use non-sparking tools and ensure all containers are bonded and grounded to prevent static discharge, given the flammability risk.[8][9]

  • Post-Handling : After completing the work, thoroughly wash hands and forearms with soap and water, even after removing gloves.[9] Do not eat, drink, or smoke in the laboratory area.[13]

Emergency Procedures
  • Skin Exposure : Immediately remove all contaminated clothing while under a safety shower.[10][14] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[15][16]

  • Eye Exposure : Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[10][14] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[16][17]

  • Spill : For a small spill inside a fume hood, use an inert absorbent material (such as vermiculite or sand). Do not use combustible materials like paper towels. For larger spills, or any spill outside of a fume hood, evacuate the area, alert others, and contact your institution's emergency response team.[18][19]

Disposal Plan
  • Waste Segregation : All waste contaminated with 1-(3-Iodopropyl)pyrrolidine, including excess reagent, contaminated solvents, and used gloves/absorbent material, must be collected in a dedicated, properly labeled hazardous waste container for halogenated organic compounds.[9]

  • Container Management : Keep the waste container closed when not in use and store it in a well-ventilated, secondary containment area.

  • Final Disposal : Dispose of the waste through your institution's Environmental Health & Safety (EH&S) office, following all local and national regulations.[18]

By adhering to these rigorous, well-reasoned protocols, you can effectively mitigate the risks associated with 1-(3-Iodopropyl)pyrrolidine, ensuring both your personal safety and the integrity of your research.

References

  • Aluminum Alkyl Halides. (2012, September 6). Scribd. Retrieved from [Link]

  • Personal Protective Equipment for Methyl Iodide Use. Slideshare. Retrieved from [Link]

  • Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health. Retrieved from [Link]

  • First Aid Procedures for Chemical Hazards. NIOSH | CDC. Retrieved from [Link]

  • Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety. Retrieved from [Link]

  • Chemical Exposure and Spill Response Procedures. New Mexico State University. Retrieved from [Link]

  • Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety. Retrieved from [Link]

  • ICSC 1315 - Pyrrolidine. INCHEM. Retrieved from [Link]

  • Pyrrolidine Safety Data Sheet. (2018, June 22). Synerzine. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.